

# Application Note: Comprehensive Characterization of Methyl 2-bromotetradecanoate

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## Compound of Interest

Compound Name: *Methyl 2-bromotetradecanoate*

Cat. No.: *B018100*

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Methyl 2-bromotetradecanoate** (CAS No. 16631-25-7) is an alpha-bromo fatty acid methyl ester useful in various organic syntheses.<sup>[1][2]</sup> Its role as a synthetic intermediate necessitates precise analytical characterization to ensure purity, confirm identity, and determine structural integrity. This document provides detailed protocols for the characterization of **Methyl 2-bromotetradecanoate** using several key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For **Methyl 2-bromotetradecanoate**, GC-MS serves to confirm the molecular weight and elucidate the fragmentation pattern, which is crucial for structural confirmation. The presence of a bromine atom results in a characteristic isotopic pattern (<sup>79</sup>Br and <sup>81</sup>Br in approximately 1:1 ratio), which is a key diagnostic feature in the mass spectrum.

Experimental Protocol:

- Sample Preparation:

- Dissolve 1 mg of **Methyl 2-bromotetradecanoate** in 1 mL of a suitable volatile solvent such as hexane or ethyl acetate.
- Vortex the solution to ensure homogeneity.
- If necessary, perform a serial dilution to achieve a final concentration within the instrument's linear range (e.g., 1-10 µg/mL).
- Transfer the solution to a 2 mL GC vial for analysis.
- Instrumentation (Agilent GC-MS or equivalent):
  - Gas Chromatograph (GC):
    - Column: A non-polar or semi-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable. For resolving complex mixtures of fatty acid methyl esters, a more polar column like a HP-88 may be used.[3]
    - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
    - Inlet Temperature: 250 °C.
    - Injection Volume: 1 µL (splitless mode).
    - Oven Temperature Program:
      - Initial temperature: 70 °C, hold for 1 minute.
      - Ramp: Increase to 240 °C at a rate of 10 °C/min.
      - Hold: Maintain at 240 °C for 10 minutes.
  - Mass Spectrometer (MS):
    - Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
    - Mass Range: Scan from m/z 40 to 450.
    - Ion Source Temperature: 230 °C.

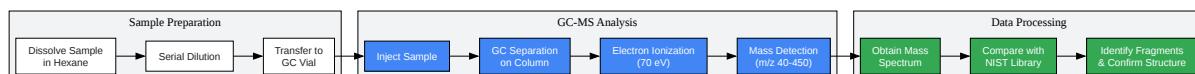
- Transfer Line Temperature: 280 °C.
- Data Acquisition: Full scan mode to identify unknown peaks and selected ion monitoring (SIM) for targeted quantification.[\[4\]](#)

#### Data Presentation: Expected GC-MS Data

The molecular formula for **Methyl 2-bromotetradecanoate** is C<sub>15</sub>H<sub>29</sub>BrO<sub>2</sub>. The molecular weight is 320.14 g/mol (using <sup>79</sup>Br) and 322.14 g/mol (using <sup>81</sup>Br).

Parameter	Value	Interpretation
Expected Retention Time	Varies with system	Dependent on the specific GC column and conditions.
Molecular Ion [M] <sup>+</sup>	m/z 320, 322	Confirms the molecular weight. The two peaks of nearly equal intensity are characteristic of the presence of one bromine atom.
[M-OCH <sub>3</sub> ] <sup>+</sup>	m/z 289, 291	Loss of the methoxy group (-OCH <sub>3</sub> ) from the ester.
[M-COOCH <sub>3</sub> ] <sup>+</sup>	m/z 261, 263	Loss of the carbomethoxy group (-COOCH <sub>3</sub> ).
[M-Br] <sup>+</sup>	m/z 241	Loss of the bromine atom. This fragment will not show the isotopic pattern.
[CH(Br)COOCH <sub>3</sub> ] <sup>+</sup>	m/z 151, 153	Alpha-cleavage, fragment containing the bromo-ester group.

#### Visualization: GC-MS Experimental Workflow

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*Caption: Workflow for GC-MS analysis of **Methyl 2-bromotetradecanoate**.*

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Application:** NMR spectroscopy is the most definitive method for elucidating the precise molecular structure of an organic compound in solution.  $^1\text{H}$  NMR provides information on the number and connectivity of hydrogen atoms, while  $^{13}\text{C}$  NMR details the carbon skeleton. For **Methyl 2-bromotetradecanoate**, NMR confirms the presence and position of the bromine atom, the methyl ester, and the long alkyl chain.

### Experimental Protocol:

- **Sample Preparation:**
  - Weigh approximately 10-20 mg of the sample.[\[5\]](#)
  - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
  - Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard ( $\delta$  0.00 ppm).[\[5\]](#)
  - Transfer the solution to a 5 mm NMR tube.
- **Instrumentation (400 MHz NMR Spectrometer or higher):**
  - $^1\text{H}$  NMR Spectroscopy:
    - Pulse Program: Standard single-pulse sequence.
    - Number of Scans: 16-32.[\[5\]](#)

- Spectral Width: -2 to 12 ppm.
- Relaxation Delay: 2 seconds.[5]
- Temperature: 298 K.[5]
- $^{13}\text{C}$  NMR Spectroscopy:
  - Pulse Program: Proton-decoupled pulse sequence.
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise.[5]
  - Spectral Width: 0 to 220 ppm.[5]
  - Relaxation Delay: 2 seconds.[5]

#### Data Presentation: Predicted NMR Data

Structure:  $\text{CH}_3\text{-}(\text{CH}_2)_{11}\text{-CH(Br)-COOCH}_3$

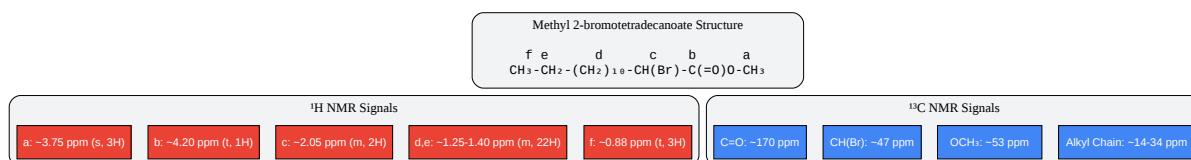
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$^1\text{H}$ NMR Data				
Assignment	Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-COOCH <sub>3</sub>	a	~3.75	Singlet (s)	3H
-CH(Br)-	b	~4.20	Triplet (t)	1H
-CH <sub>2</sub> -CH(Br)-	c	~2.05	Multiplet (m)	2H
-(CH <sub>2</sub> ) <sub>10</sub> -	d	~1.25-1.40	Broad Multiplet	~20H
-CH <sub>2</sub> -CH <sub>3</sub>	e	~1.29	Multiplet (m)	2H
-CH <sub>3</sub>	f	~0.88	Triplet (t)	3H

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**<sup>13</sup>C NMR Data**

Assignment	Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
-C=O	1	~170
-CH(Br)-	2	~47
-COOCH <sub>3</sub>	1'	~53
-CH <sub>2</sub> -CH(Br)-	3	~34
-CH <sub>2</sub> -CH <sub>3</sub>	13	~22.7
-CH <sub>3</sub>	14	~14.1
-(CH <sub>2</sub> ) <sub>n</sub> -	4-12	~25-32 (multiple signals)

**Visualization: NMR Structural Correlation**[Click to download full resolution via product page](#)*Caption: Correlation of molecular structure with expected NMR signals.*

## Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For **Methyl 2-bromotetradecanoate**, FTIR is used to

confirm the presence of the ester carbonyl group (C=O), the C-O single bonds of the ester, the aliphatic C-H bonds, and the carbon-bromine (C-Br) bond.

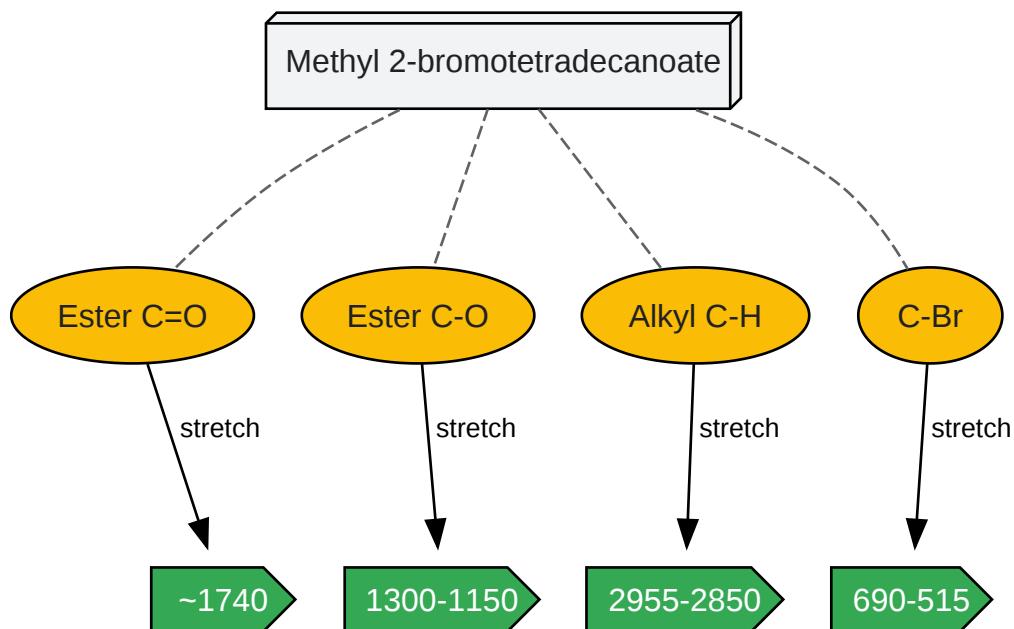
#### Experimental Protocol:

- Sample Preparation (Neat Liquid):
  - Place one drop of the neat liquid sample directly onto the surface of a salt plate (e.g., KBr or NaCl).
  - Place a second salt plate on top to create a thin liquid film.
  - Mount the plates in the spectrometer's sample holder.
- Instrumentation:
  - Spectrometer: Any modern FTIR spectrometer.
  - Scan Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 for a good quality spectrum.
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Mode: Transmittance or Absorbance.

#### Data Presentation: Characteristic FTIR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
2955-2850	C-H Stretch	Aliphatic ( $\text{CH}_2$ , $\text{CH}_3$ )
~1740	C=O Stretch	Ester Carbonyl
1300-1150	C-O Stretch	Ester (O-C-C)
690-515	C-Br Stretch	Bromoalkane[6][7]

#### Visualization: FTIR Functional Group Correlation



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*Caption: Correlation of key functional groups to their IR absorption bands.*

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